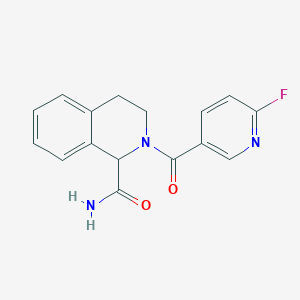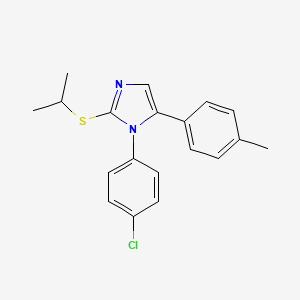
1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H19ClN2S and its molecular weight is 342.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Imidazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, Ouakki et al. (2019) investigated the inhibitory action of imidazole derivatives on mild steel corrosion in a sulfuric acid medium. Their research demonstrated that these compounds offer high resistance and act as mixed-type inhibitors, with inhibition efficiencies reaching up to 96% at certain concentrations. These findings suggest the potential application of structurally similar compounds in protecting metals from corrosion in industrial settings.
Antibacterial and Antifungal Activities
Another significant application area is in the development of novel antibacterial and antifungal agents. Research by Antolini et al. (1999) on analogues of imidazole derivatives revealed that the presence of specific functional groups is crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA). Such compounds could be further explored for their therapeutic potential against resistant bacterial strains.
Material Science and Surface Coatings
In the field of material science, imidazole derivatives are explored for surface coatings to protect metals. Gašparac et al. (2000) found that certain imidazole derivatives are effective corrosion inhibitors for copper, offering insights into their application in extending the life of copper-based materials and components in various industries.
Cancer Research
Imidazole derivatives also show promise in cancer research. Streciwilk et al. (2014) conducted studies on NHC–silver(I) acetate compounds derived from imidazole, showing cytotoxic activities against breast and renal cancer cell lines. This suggests a potential avenue for developing new anticancer agents based on imidazole derivatives.
Molecular Docking and Computational Chemistry
The application of imidazole derivatives extends into computational chemistry and molecular docking, where they are used to model interactions with biological molecules. Jayasheela et al. (2018) explored the vibrational activities, electronic properties, and molecular docking of a specific imidazole derivative, highlighting its potential as an anti-Candida agent. Such studies are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents.
These applications demonstrate the versatility and potential of imidazole derivatives in various scientific research fields. The ability of these compounds to inhibit corrosion, combat resistant bacteria, protect materials, and show cytotoxic activities against cancer cells underscores their importance in advancing both industrial and biomedical research.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-13(2)23-19-21-12-18(15-6-4-14(3)5-7-15)22(19)17-10-8-16(20)9-11-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJHZQMEKZUMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

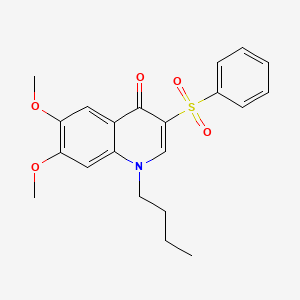
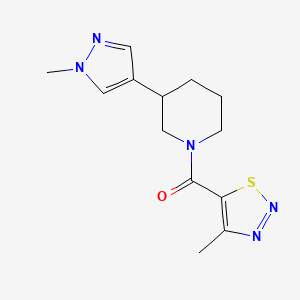
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-, methyl ester, cis-](/img/structure/B2509391.png)
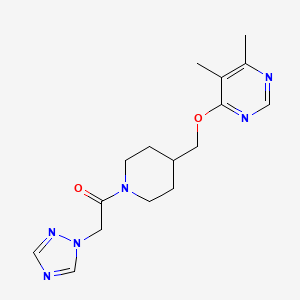
![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)
![2-(4-tert-butylbenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2509403.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2509406.png)
